Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide
Description
Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide is a quaternary phosphonium salt. It is characterized by the presence of a phosphonium cation where the phosphorus atom is bonded to three phenyl groups and one (2-fluorophenyl)methyl group. The bromide anion balances the charge of the cation. This compound is of interest due to its applications in organic synthesis, particularly in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones.
Properties
IUPAC Name |
(2-fluorophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSSTUBFONFICG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445576 | |
| Record name | Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109869-77-4 | |
| Record name | Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable (2-fluorophenyl)methyl halide. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine acts as a nucleophile and displaces the halide ion from the (2-fluorophenyl)methyl halide. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide primarily undergoes substitution reactions. One of the most notable reactions is the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction involves the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, strong bases such as butyl lithium or sodium hydride.
Conditions: The reaction is typically carried out in an inert solvent such as tetrahydrofuran or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the ylide intermediate.
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the structure of the aldehyde or ketone used in the reaction.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Phosphonium salts have been extensively studied for their cytotoxic effects against cancer cells. Research indicates that phosphonium compounds can selectively target cancer cells by exploiting the hyperpolarized mitochondrial membrane potential, making them promising candidates for anticancer therapies. For instance, triphenylphosphonium derivatives have shown superior potency compared to traditional chemotherapeutics like cisplatin. Specifically, compounds similar to [(2-fluorophenyl)methyl]triphenyl-, bromide have demonstrated significant cytotoxicity against HeLa cancer cells, with IC50 values substantially lower than those of established drugs .
Mechanism of Action
The mechanism underlying the anticancer activity of phosphonium salts involves mitochondrial targeting and induction of apoptosis in cancer cells. The unique structure of these compounds allows them to penetrate mitochondrial membranes effectively, leading to the disruption of mitochondrial function and subsequent cell death . The ability to conjugate phosphonium salts with other bioactive molecules enhances their selectivity and reduces off-target effects .
Material Science
Nanocomposites and Flame Retardancy
Phosphonium compounds are also utilized in material science for developing nanocomposites with enhanced properties. For example, phosphonium bromide derivatives have been incorporated into montmorillonite clay to create flame-retardant materials. These composites exhibit improved thermal stability and dielectric properties, making them suitable for various industrial applications . The incorporation of phosphonium salts into polymer matrices has been shown to enhance mechanical strength and thermal resistance.
Catalysis
Phase-Transfer Catalysis
Phosphonium salts serve as effective phase-transfer catalysts in organic synthesis. Their ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields. Compounds like [(2-fluorophenyl)methyl]triphenyl-, bromide can be employed in reactions involving nucleophilic substitutions or coupling reactions, where they help solubilize ionic reactants in organic solvents . This catalytic activity is attributed to the quaternary ammonium nature of phosphonium salts, which allows for efficient ion pairing and stabilization of transition states.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various phosphonium salts against HeLa and K562 cell lines. The results indicated that phosphonium bromides showed a marked increase in potency compared to cisplatin, suggesting their potential as alternative anticancer agents .
Case Study 2: Nanocomposite Development
Research focused on synthesizing phosphonium-modified montmorillonite nanocomposites demonstrated that these materials exhibited enhanced flame retardancy and improved mechanical properties when incorporated into epoxy resins. The study highlighted the versatility of phosphonium compounds in modifying material properties for industrial applications .
Mechanism of Action
The primary mechanism of action for Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide is through the formation of a phosphonium ylide intermediate. In the Wittig reaction, the ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to form the desired alkene and a triphenylphosphine oxide byproduct.
Comparison with Similar Compounds
Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide can be compared to other phosphonium salts such as:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
These compounds share a similar structure, with the primary difference being the nature of the alkyl or aryl group attached to the phosphorus atom. The presence of the (2-fluorophenyl)methyl group in this compound imparts unique reactivity and selectivity in chemical reactions, making it distinct from other phosphonium salts.
Biological Activity
Phosphonium compounds, particularly those featuring triphenylphosphonium (TPP) moieties, have garnered significant attention in medicinal chemistry due to their unique biological activities. This article focuses on the biological activity of Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide , exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Overview of Phosphonium Compounds
Phosphonium salts are characterized by a positively charged phosphorus atom bonded to three organic groups and a counterion. The TPP cation is particularly notable for its ability to accumulate in mitochondria, making it a valuable tool in drug delivery and cancer therapy. The hydrophobic nature of TPP derivatives allows for selective targeting of cancer cells while sparing non-malignant cells.
The biological activity of [(2-fluorophenyl)methyl]triphenyl-, bromide is primarily attributed to its interaction with mitochondrial functions. Key mechanisms include:
- Mitochondrial Targeting : TPP-based compounds preferentially accumulate in mitochondria due to their positive charge and lipophilicity. This accumulation disrupts mitochondrial membrane potential and alters oxidative phosphorylation processes, leading to increased reactive oxygen species (ROS) production .
- Cytotoxicity : Research indicates that TPP derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain TPP compounds can inhibit cancer cell growth at low micromolar concentrations while demonstrating lower toxicity towards non-malignant cells .
- Antiproliferative Activity : The presence of specific substituents on the TPP structure can enhance its antiproliferative effects. For example, the hydrophobicity and length of alkyl chains attached to the phosphonium group have been correlated with increased cytotoxicity against cancer cells .
Case Studies
- Cytotoxicity in Cancer Cells : A study examined the effects of [(2-fluorophenyl)methyl]triphenyl-, bromide on MCF-7 breast cancer cells. The compound was found to impair mitochondrial function and induce cell death at concentrations as low as 250 nM, while exhibiting significantly lower toxicity towards non-malignant fibroblasts .
- Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of various TPP derivatives. It was observed that compounds with longer hydrophobic chains displayed enhanced metabolic oxidative stress and increased cytotoxicity against melanoma cells .
- Targeting Mechanisms : Research has highlighted how TPP compounds can function as intracellular transport vectors, facilitating the delivery of therapeutic agents directly to mitochondria. This targeted approach enhances the efficacy of anticancer drugs while minimizing systemic side effects .
Data Table: Biological Activity Summary
| Compound | IC50 (μM) | Target Cells | Mechanism of Action |
|---|---|---|---|
| [(2-fluorophenyl)methyl]triphenyl-, bromide | 250 | MCF-7 (breast cancer) | Impairs mitochondrial function |
| Dodecyl-TPP | 0.25 | Various cancer cells | Disrupts mitochondrial metabolism |
| Propyl-TPP | 67 | PC3 (prostate cancer) | Induces oxidative stress |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing [(2-fluorophenyl)methyl]triphenylphosphonium bromide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a quaternization reaction between triphenylphosphine and 2-fluorobenzyl bromide. The reaction typically proceeds in anhydrous solvents (e.g., acetonitrile or dichloromethane) under reflux (60–80°C) for 12–24 hours. Purification involves recrystallization from ethanol or diethyl ether .
- Optimization : Key parameters include stoichiometric excess of the alkyl halide (1.2–1.5 eq.), inert atmosphere (N₂/Ar), and controlled temperature to minimize side reactions. Yields >85% are achievable with rigorous exclusion of moisture .
Q. What spectroscopic and analytical techniques are most effective for characterizing this phosphonium salt?
- 1H/13C/31P NMR : The 2-fluorophenyl protons resonate as a multiplet at δ 6.8–7.3 ppm, while the methylene group (P–CH₂–Ar) appears as a triplet (~δ 3.8–4.2 ppm, ≈ 12–15 Hz). The 31P NMR peak is typically near δ 20–25 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode shows the cation [C₆H₅)₃P–CH₂(2-FC₆H₄)]⁺ (m/z ~397) and bromide counterion confirmation via ion chromatography .
- Elemental Analysis : Expected C, H, P, and Br percentages should align with theoretical values (C: ~60.2%, H: ~4.2%, P: ~6.8%, Br: ~18.0%) .
Q. How is this compound applied in organic synthesis, particularly in forming carbon-carbon bonds?
- Wittig Reaction : The phosphonium salt reacts with strong bases (e.g., NaHMDS) to generate ylides for olefination of aldehydes/ketones. For example, coupling with aromatic aldehydes yields fluorinated styrenes with >90% stereoselectivity .
- Ligand Design : The electron-withdrawing fluorine enhances the cation’s Lewis acidity, making it a potential ligand for transition metals (e.g., Pd or Ru) in cross-coupling catalysis .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of Wittig reactions mediated by this phosphonium salt?
- Computational Analysis : Density Functional Theory (DFT) studies reveal that the fluorine substituent stabilizes the ylide intermediate via resonance, favoring trans-selectivity in alkene formation. Transition-state modeling shows a lower energy barrier for anti-addition (ΔG‡ ≈ 15–20 kJ/mol) .
- Experimental Validation : Kinetic studies (e.g., NMR monitoring) confirm rapid ylide formation (<5 min at −78°C) and reversible oxaphosphorane intermediate formation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss corresponding to bromide dissociation. Storage at −20°C in desiccated conditions is recommended for long-term stability .
- pH Sensitivity : Hydrolysis occurs in aqueous media (pH > 7), forming triphenylphosphine oxide and 2-fluorobenzyl alcohol. Kinetic studies in buffered solutions (pH 2–10) indicate maximal stability at pH 4–6 .
Q. How can conflicting reports on reaction yields or byproduct formation be resolved?
- Case Study : Discrepancies in Wittig reaction yields (70–95%) arise from variations in base strength (e.g., LiOH vs. NaHMDS) and solvent polarity. Systematic optimization using Design of Experiments (DoE) identifies acetonitrile/THF (4:1) as optimal for minimizing triphenylphosphine oxide byproducts .
- Analytical Mitigation : LC-MS or GC-MS can detect and quantify byproducts (e.g., oxidized phosphine), enabling reaction refinement .
Q. What toxicological precautions are necessary when handling this compound in laboratory settings?
- Hazard Classification : Classified as a respiratory irritant (Category 3) and eye/skin irritant (Category 2). Use fume hoods, nitrile gloves, and safety goggles during handling .
- Exposure Controls : Airborne particulate levels should be monitored via OSHA Method PV2120. Emergency protocols include rinsing exposed skin with 0.9% saline and seeking medical evaluation for inhalation exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
